molecular formula C5H7ClN2 B12948667 5-(1-chloroethyl)-1H-imidazole

5-(1-chloroethyl)-1H-imidazole

Cat. No.: B12948667
M. Wt: 130.57 g/mol
InChI Key: XQVBWUXSMFOYTD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound is This compound , reflecting the placement of the chloroethyl group (-CH$$2$$CH$$2$$Cl) at the 5-position of the imidazole ring. Its molecular formula is C$$5$$H$$7$$ClN$$_2$$ , with a molar mass of 130.58 g/mol . The structural backbone consists of a five-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions, characteristic of 1H-imidazole derivatives.

The SMILES notation for this compound is ClC(C)C1=CN=CN1 , which encodes the chloroethyl substituent branching from the 5-position. Tautomerism, a common feature of imidazoles, may result in proton shifts between the nitrogen atoms, though the 1H tautomer predominates in this case due to the substituent’s positioning. Key spectral identifiers include:

  • $$^1$$H NMR : Signals near δ 7.6 ppm (imidazole protons) and δ 4.3–4.8 ppm (methylene groups adjacent to chlorine).
  • IR : Stretching vibrations at 650–750 cm$$^{-1}$$ (C-Cl) and 3100–3150 cm$$^{-1}$$ (aromatic C-H).

A comparative analysis with related structures, such as 5-(2-chloroethyl)-1H-imidazole, highlights the distinct electronic effects of the 1-chloroethyl group, which introduces greater steric hindrance compared to linear chloroalkyl chains.

Historical Context and Discovery Timeline

The synthesis of this compound has not been extensively documented in primary literature, but its development likely parallels advancements in imidazole functionalization during the late 20th century. The broader class of chloroethylimidazoles emerged as intermediates for pharmaceutical agents, particularly antifungals and antibiotics. For instance, the synthesis of 5-(2-chloroethyl)-1H-imidazole hydrochloride was reported in 2014 via diazotization of histamine followed by thionyl chloride treatment, suggesting analogous routes for the 1-chloroethyl variant.

Key milestones include:

  • 1980s–1990s : Development of nickel affinity chromatography, which popularized imidazole derivatives as ligands for metal coordination.
  • 2010s : Refinement of regioselective alkylation techniques enabling precise substitution patterns on the imidazole ring.

The compound’s scarcity in commercial databases (e.g., PubChem, Sigma-Aldrich) underscores its status as a specialized synthetic target rather than a commodity chemical.

Position Within the Imidazole Derivative Classification Framework

This compound belongs to the halogenated alkylimidazole subclass, distinguished by its chloroethyl substituent. This classification places it among biologically and industrially significant compounds, such as:

  • Clotrimazole : An antifungal agent with a chlorinated phenyl group.
  • Nitroimidazoles : Antibiotics featuring nitro groups at the 5-position.

The table below contrasts its properties with related derivatives:

Compound Substituent Molecular Formula Key Applications
This compound 1-Chloroethyl C$$5$$H$$7$$ClN$$_2$$ Synthetic intermediate
5-(Chloromethyl)-1H-imidazole Chloromethyl C$$4$$H$$5$$ClN$$_2$$ Agrochemical synthesis
Histamine 2-Aminoethyl C$$5$$H$$9$$N$$_3$$ Neurotransmitter

The chloroethyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions in drug discovery. Its structural similarity to histamine analogues also suggests potential bioisosteric applications, though this remains unexplored in published studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

5-(1-chloroethyl)-1H-imidazole

InChI

InChI=1S/C5H7ClN2/c1-4(6)5-2-7-3-8-5/h2-4H,1H3,(H,7,8)

InChI Key

XQVBWUXSMFOYTD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CN1)Cl

Origin of Product

United States

Preparation Methods

Direct Halogenation of 5-(1-hydroxyethyl)-1H-imidazole

One common approach is the halogenation of the corresponding 5-(1-hydroxyethyl)-1H-imidazole intermediate using thionyl chloride or other chlorinating agents. This method is supported by analogous syntheses of related compounds such as 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole, where the hydroxyethyl precursor is converted to the chloroethyl derivative by reaction with thionyl chloride under controlled conditions.

  • Reaction conditions: Typically, the hydroxyethyl imidazole is treated with thionyl chloride at reflux or room temperature, often in an inert solvent like dichloromethane or chloroform.
  • Yield: Reported yields for similar transformations are in the range of 70–85%.
  • Purification: The product is purified by extraction and recrystallization or chromatography.

Construction of the Imidazole Ring with Chloroethyl Substituent

Another strategy involves the synthesis of the imidazole ring from precursors that already contain the chloroethyl moiety. This can be done via condensation reactions involving α-haloketones or α-haloaldehydes with appropriate nitrogen sources (e.g., amidines or diamines).

  • Example: Reaction of chloroacetaldehyde derivatives with formamide or other nitrogen donors under acidic or basic catalysis to form the imidazole ring bearing the chloroethyl substituent at the 5-position.
  • Advantages: This method allows for regioselective introduction of the chloroethyl group and can be optimized for scale-up.

Nucleophilic Substitution on 5-(1-ethyl)-1H-imidazole

A less common but feasible approach is the halogenation of 5-(1-ethyl)-1H-imidazole at the ethyl side chain to introduce the chlorine atom, typically via radical or electrophilic substitution.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%) Reference
Halogenation of 5-(1-hydroxyethyl)-1H-imidazole Thionyl chloride, reflux or room temp, inert solvent Chlorination of hydroxyethyl group to chloroethyl 70–85
Imidazole ring formation with chloroethyl precursor Chloroacetaldehyde + formamide, acidic/basic catalyst, heat One-pot cyclization to imidazole with chloroethyl at C-5 60–75
Direct substitution on ethyl side chain Radical chlorination or electrophilic substitution Less selective, requires careful control Variable Literature precedent

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Halogenation of hydroxyethyl precursor High selectivity, good yields Use of hazardous reagents (thionyl chloride) Suitable with proper safety measures
Ring construction with chloroethyl precursor Regioselective, fewer steps Moderate yields, requires precursor synthesis Potential for scale-up with optimization
Direct substitution on ethyl side chain Conceptually simple Low selectivity, side reactions Less favored industrially

Summary and Recommendations

The most reliable and commonly reported method for preparing this compound involves the chlorination of the corresponding 5-(1-hydroxyethyl)-1H-imidazole using thionyl chloride under controlled conditions. This approach offers good yields and product purity, supported by detailed spectroscopic and analytical data. Alternative methods involving ring construction with chloroethyl-containing precursors provide regioselectivity but may require more complex starting materials and optimization.

For industrial applications, the halogenation method remains preferred, provided that appropriate safety and environmental controls are implemented. Further research into greener chlorination methods or catalytic processes could enhance the sustainability of this synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl side chain undergoes nucleophilic displacement with amines, thiols, and oxygen nucleophiles:

Example: Amide Formation

  • Reaction with Glycine :

    • 1-(2-Chloroethyl)-2-nitroimidazole-5-carbonyl chloride reacts with glycine to form ({[1-(2-chloroethyl)-2-nitro-1H-imidazole-5-yl]carbonyl}amino) acetic acid .

    • Conditions : THF, RT, 12 hrs.

    • Characterization :

      • IR (ν, cm⁻¹): 1,715 (C=O), 3,270–2,650 (O-H) .

      • ¹H-NMR (δ ppm): 8.75 (s, imidazole-H), 3.75–3.95 (t, CH₂-Cl) .

Oxidation and Functionalization

The chloroethyl group can be oxidized to carboxylic acid derivatives:

  • Oxidation to Acid Chloride :

    • 1-(2-Chloroethyl)-5-methyl-2-nitroimidazole is oxidized to 1-(2-chloroethyl)-2-nitroimidazole-5-carbonyl chloride using KMnO₄/H₂SO₄ .

    • Key Data :

      • IR (ν, cm⁻¹): 1,765 (C=O acid chloride), 768 (C-Cl) .

      • ¹H-NMR (δ ppm): 8.75 (s, imidazole-H), 3.75–3.95 (t, CH₂-Cl) .

Cyclization and Heterocycle Formation

The compound participates in oxidative cyclization with aldehydes:

  • Formation of Oxazolones :

    • Reaction with aromatic aldehydes (e.g., benzaldehyde) yields 2-[1-(2-chloroethyl)-2-nitro-1H-imidazole-5-yl]-4-arylidene-1,3-oxazol-5(4H)-ones .

    • Conditions : Acetic anhydride, reflux, 6 hrs.

    • Yield : 60–75% .

Coordination Chemistry

The imidazole nitrogen coordinates with transition metals:

  • Gold(I) Complexation :

    • Analogous 1,3-diethyl-4,5-diphenylimidazole derivatives form stable Au(I) complexes via N-heterocyclic carbene (NHC) ligands .

    • Synthetic Protocol :

      • React with Ag₂O and [AuCl(SMe₂)] in CH₂Cl₂.

      • Characterization : ¹H-NMR shows downfield shifts for imidazole protons (δ 8.75 → 9.2 ppm) .

Sulfonamide Derivatives

The chloroethyl group facilitates sulfonylation:

  • Sulfonyl Chloride Formation :

    • Reaction with chlorosulfonic acid produces 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride .

    • Conditions : Reflux at 110°C for 3 hrs.

    • Yield : 53.52% .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldKey Spectral Data (IR/NMR)
Diazotization/ChlorinationHCl, NaNO₂, SOCl₂, 60°C5-(2-Chloroethyl)-1H-imidazole74% IR: 768 cm⁻¹ (C-Cl)
Amide CouplingGlycine, THF, RTImidazole-acetic acid hybrid83% ¹H-NMR: δ 8.75 (imidazole-H)
OxidationKMnO₄/H₂SO₄Imidazole-5-carbonyl chloride85% IR: 1,765 cm⁻¹ (C=O)
CyclizationBenzaldehyde, Ac₂O, reflux4-Benzylidene-oxazolone derivative70% ¹³C-NMR: δ 172.15 (C=O)

Scientific Research Applications

Synthesis of 5-(1-chloroethyl)-1H-imidazole

The synthesis of this compound typically involves the reaction of imidazole with 1-chloroethane under specific conditions. This method allows for the introduction of the chloroethyl group, which enhances the compound's reactivity and potential biological activity.

Antimicrobial Activity

Research has shown that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have evaluated the antibacterial efficacy against various pathogens:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

In one study, derivatives were synthesized and tested using methods like cylinder wells diffusion and agar cup borer methods, revealing promising results against Gram-positive and Gram-negative bacteria .

Antihypertensive Effects

This compound has also been investigated for its antihypertensive potential. In animal models, particularly in spontaneously hypertensive rats (SHR), compounds derived from imidazole exhibited vasorelaxant effects. The results indicated that these compounds could significantly lower blood pressure, making them candidates for hypertension treatment .

Antimicrobial Efficacy Study

A detailed study conducted by Jain et al. involved synthesizing various imidazole derivatives and evaluating their antimicrobial activity against multiple bacterial strains. The findings demonstrated that certain derivatives showed substantial inhibition zones, indicating effective antibacterial properties (see Table 1).

CompoundInhibition Zone (mm)Bacterial Strain
Derivative A32Staphylococcus aureus
Derivative B27Escherichia coli
Derivative C25Bacillus subtilis

Antihypertensive Activity Study

Navarrete-Vazquez et al. conducted a study on the antihypertensive effects of imidazole derivatives in SHR models using the tail-cuff method. The results summarized in Table 2 highlighted the vasorelaxant effects of various synthesized compounds.

CompoundEC50 (μM)E max (%)
Compound X4.67 ± 0.8393.22 ± 5.23
Compound Y3.71 ± 0.1084.82 ± 3.73

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, it may target enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Imidazole derivatives exhibit diverse biological and chemical behaviors depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Selected Imidazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
5-(1-Chloroethyl)-1H-imidazole* 5-(Cl-CH2CH2) C5H7ClN2 130.58 Not reported N/A
1-Benzyl-5-(chloromethyl)-1H-imidazole 1-Benzyl, 5-(Cl-CH2) C11H12ClN2 207.68 Not reported
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(Cl-CH2-Ph), 1,2-dimethyl, 5-NO2 C12H13ClN4O2 296.71 120
5-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (Medetomidine) 5-[Ph(CH3)2-CH2CH2] C13H16N2 200.28 Not reported
5-(4-Methoxyphenyl)-1H-imidazole 5-(MeO-Ph) C10H10N2O 174.20 Not reported

Notes:

  • Chloroethyl vs.
  • Aromatic vs. Alkyl Substituents : Aromatic groups (e.g., benzyl, methoxyphenyl) often improve binding affinity to enzymes (e.g., ALOX15 inhibition ), while alkyl groups (e.g., cyclohexyl) may influence steric hindrance and solubility.

Key Observations :

  • K2CO3/DMF System : Widely used for synthesizing aryl/heteroaryl-substituted imidazoles (e.g., indole-imidazole hybrids ).
  • Chlorination Reactions : SOCl2 efficiently converts hydroxymethyl to chloromethyl groups .

Physicochemical Properties

Melting points and spectral data reflect structural stability:

Table 3: Thermal and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) 1H NMR (δ, ppm) References
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole >200 3250 (N-H), 1650 (C=N) 7.8–6.5 (aromatic H)
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole >200 3200 (N-H), 1645 (C=N) 7.9–6.6 (aromatic H)
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole Not reported Not reported 8.1 (imidazole H)

Trends :

  • High Melting Points : Bulky substituents (e.g., iodobenzyl, bromoindole) enhance crystallinity (>200°C) .
  • NMR Shifts : Imidazole protons typically resonate at δ 7.5–8.1, while aromatic substituents appear at δ 6.5–7.9 .

Mechanistic Insights :

  • ALOX15 Inhibition : Methoxyphenyl derivatives exhibit substrate-selective inhibition via allosteric modulation .
  • Chloromethyl/Chloroethyl Groups : May enhance electrophilicity, enabling covalent interactions with biological targets.

Biological Activity

5-(1-Chloroethyl)-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

This compound has a molecular formula of C5H7ClN2 and a molecular weight of 132.57 g/mol. The structure features an imidazole ring substituted with a chloroethyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound was evaluated for its effectiveness against various bacterial strains using standard methods such as the disk diffusion method.

Case Study: Antimicrobial Evaluation

A study conducted by Ovonramwen et al. (2021) synthesized derivatives of imidazole, including this compound, and assessed their antimicrobial activities against clinical isolates of Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives exhibited significant antimicrobial effects, this compound showed limited activity against tested organisms such as Staphylococcus aureus and Escherichia coli .

Compound Zone of Inhibition (mm) Bacteria Tested
This compound8-10MSSA, MRSA, E. coli
Control (Ciprofloxacin)30-35MSSA, MRSA, E. coli

The biological activity of imidazole compounds is often attributed to their ability to interact with microbial enzymes and cellular structures. The presence of the chloroethyl group may enhance lipophilicity, facilitating membrane penetration and potentially leading to disruption of microbial cell integrity.

Case Study: Cytotoxicity Assessment

In a study assessing various imidazoles' cytotoxic effects on cancer cell lines (Jain et al., 2023), it was found that some derivatives displayed significant cytotoxicity at higher concentrations. However, detailed data on this compound's specific cytotoxic effects remain sparse .

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